molecular formula C13H18N2O2 B14908188 n-(3-(Isopropylamino)-3-oxopropyl)benzamide

n-(3-(Isopropylamino)-3-oxopropyl)benzamide

Cat. No.: B14908188
M. Wt: 234.29 g/mol
InChI Key: SMNTVQJDGLMYKX-UHFFFAOYSA-N
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Description

N-(3-(Isopropylamino)-3-oxopropyl)benzamide is a benzamide derivative characterized by a propionamide linker substituted with an isopropylamino group at the 3-position. This compound shares structural similarities with bioactive molecules targeting enzymes such as protein tyrosine phosphatases (PTP1B), immunoproteasome subunits (β1i/β5i), and kinase receptors (BMPR2). Its synthesis typically involves coupling benzamide precursors with amino-substituted propionamide intermediates via amidation or Buchwald–Hartwig coupling reactions .

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

N-[3-oxo-3-(propan-2-ylamino)propyl]benzamide

InChI

InChI=1S/C13H18N2O2/c1-10(2)15-12(16)8-9-14-13(17)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,14,17)(H,15,16)

InChI Key

SMNTVQJDGLMYKX-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CCNC(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(3-(Isopropylamino)-3-oxopropyl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines in the presence of a catalyst such as diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendly process, and short reaction times.

Industrial Production Methods: In an industrial setting, the production of benzamides often involves the use of coupling agents like N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3′-dimethylaminopropyl)-carbodiimide hydrochloride (EDC) to facilitate the formation of the amide bond . These methods are scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: n-(3-(Isopropylamino)-3-oxopropyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: n-(3-(Isopropylamino)-3-oxopropyl)benzamide is used as an intermediate in the synthesis of various bioactive compounds. It serves as a building block for the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is investigated for its potential therapeutic properties. It has shown promise in the development of drugs targeting specific enzymes and receptors .

Industry: In the industrial sector, this compound is utilized in the production of polymers and other advanced materials. Its unique chemical properties make it suitable for various applications in material science .

Mechanism of Action

The mechanism of action of n-(3-(Isopropylamino)-3-oxopropyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the target protein .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s core structure—a benzamide linked to a 3-amino-3-oxopropyl chain—is shared with several derivatives. Key differences lie in the substituents on the amino group or benzamide ring, which significantly influence physicochemical properties and bioactivity.

Table 1: Structural Comparison of N-(3-(Isopropylamino)-3-oxopropyl)benzamide Analogues
Compound Name Substituent on Amino Group Benzamide Ring Modification Key Properties/Activities References
This compound Isopropyl Unmodified Hypothesized antimicrobial activity
N-(3-(Benzhydrylamino)-3-oxopropyl)benzamide (D14) Benzhydryl Unmodified Antifungal : Most active vs. C. albicans and A. niger
N-(3-Oxo-3-(4-bromophenylamino)propyl)benzamide (D21) 4-Bromophenyl Unmodified Antifungal : Active vs. C. albicans and A. niger
N-(3-(Benzylamino)-3-oxopropyl)-2-fluoro-6-hydroxybenzamide Benzyl 2-Fluoro-6-hydroxy β5i Inhibition : IC₅₀ = 12.50 ± 0.77 µM
2-Amino-N-(3-amino-3-oxopropyl)benzamide Amino 2-Amino Molecular weight: 207.233 g/mol
Key Observations:
  • Substituent Size and Hydrophobicity : Bulky groups like benzhydryl (D14) enhance antifungal activity, likely due to improved membrane penetration . The isopropyl group in the target compound may offer intermediate hydrophobicity.
  • Amino Group Flexibility: Compounds with rigid substituents (e.g., benzyl) show higher β5i inhibition, suggesting steric preferences in immunoproteasome binding .
Key Findings:
  • Antimicrobial Potency : D14 and D21 exhibit broad-spectrum antifungal activity, while the isopropyl variant’s efficacy remains uncharacterized but structurally plausible .
  • Enzyme Inhibition : Methoxy-substituted benzamides (e.g., compound 37) show potent PTP1B inhibition (IC₅₀ = 1.2 µM), highlighting the role of electron-donating groups in enzyme interaction .

Physicochemical Properties

Table 3: Physicochemical Data
Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility Trends References
This compound ~263.3 (calculated) Not reported Likely moderate in DMSO -
2-Amino-N-(3-amino-3-oxopropyl)benzamide 207.233 Not reported High polarity
N-(4-Carbamoylphenyl)-4-(3-(4-methoxyphenyl)-3-oxopropyl)benzamide (37) 447.48 261–263 Low aqueous solubility
Trends:
  • Polarity: Amino-substituted derivatives (e.g., compound 37) exhibit higher melting points and lower solubility due to hydrogen bonding .
  • Hydrophobic Substituents : Isopropyl or benzhydryl groups may improve lipid bilayer penetration, critical for antimicrobial activity .

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